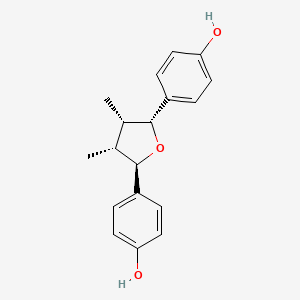

(+)-Larreatricin

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H20O3 |

|---|---|

Molecular Weight |

284.3 g/mol |

IUPAC Name |

4-[(2R,3S,4R,5R)-5-(4-hydroxyphenyl)-3,4-dimethyloxolan-2-yl]phenol |

InChI |

InChI=1S/C18H20O3/c1-11-12(2)18(14-5-9-16(20)10-6-14)21-17(11)13-3-7-15(19)8-4-13/h3-12,17-20H,1-2H3/t11-,12+,17-,18-/m1/s1 |

InChI Key |

PIBJADPEZQHMQS-FVEFGIFQSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](O[C@H]1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C |

Canonical SMILES |

CC1C(C(OC1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies for + Larreatricin

Botanical Sources and Biogeographical Distribution of (+)-Larreatricin

(+)-Larreatricin is a lignan (B3055560) natural product prominently found in the creosote (B1164894) bush, Larrea tridentata (DC.) Coville. pnas.org This evergreen shrub, a member of the Zygophyllaceae family, is a dominant species across the arid landscapes of North America. mdpi.commdpi.com The resinous exudate of its leaves and stems is rich in a diverse array of lignans (B1203133), with (+)-Larreatricin being a notable constituent. pnas.orgnih.gov

The biogeographical range of Larrea tridentata spans three major North American deserts: the Mojave, Sonoran, and Chihuahuan. Its distribution extends from southeastern California, Arizona, southern Nevada, and southwestern Utah, through New Mexico and Texas in the United States, and into the northern states of Mexico, including Chihuahua, Sonora, and Coahuila. mdpi.com The plant thrives on the well-drained soils of alluvial fans and flats. mdpi.com This vast distribution is characterized by distinct populations, or cytotypes, that differ in ploidy (the number of chromosome sets). Diploid (2x), tetraploid (4x), and hexaploid (6x) races of L. tridentata are roughly segregated among the Chihuahuan, Sonoran, and Mojave Deserts, respectively. This genetic variation may influence the phytochemical profile of the plant, including the concentration of specific lignans like (+)-Larreatricin.

While Larrea tridentata is the most extensively documented source, (+)-Larreatricin has also been reported in Tetracentron sinense. The creosote bush, however, contains a complex mixture of structurally similar 8-8' linked lignans in addition to (+)-Larreatricin. pnas.orgrsc.org These related compounds often co-extract, presenting significant challenges for purification. Notable examples include its enantiomer, (-)-larreatricin (B1265342), as well as other diastereomers and related structures. pnas.orgrsc.org

Optimized Extraction and Fractionation Strategies for (+)-Larreatricin

The isolation of (+)-Larreatricin from plant material is a multi-step process involving initial extraction to create a crude mixture, followed by fractionation and purification to isolate the target compound.

The choice of solvent is a critical parameter for efficiently extracting lignans from the plant matrix. nih.gov Lignans like (+)-Larreatricin are polyphenolic compounds with moderate lipophilicity, making polar organic solvents and their aqueous mixtures effective for extraction. nih.gov

Commonly employed methods for obtaining lignan-rich extracts from Larrea tridentata include maceration, hot solvent extraction, and ultrasound-assisted extraction (UAE). mdpi.commdpi.comtechscience.com Methanol and ethanol (B145695), often in aqueous solutions (e.g., 60-70% ethanol), are frequently used due to their ability to effectively solubilize lignans while minimizing the co-extraction of highly lipophilic substances like fats and waxes. nih.govmdpi.comresearchgate.nettechscience.com For instance, studies have shown that a 60% ethanol solution can yield a high concentration of bioactive compounds from L. tridentata leaves. techscience.comtechscience.com Preliminary defatting of the plant material with a non-polar solvent like n-hexane can be employed to remove lipids that might interfere with subsequent purification steps. researchgate.net

Following initial extraction, the crude extract, which contains a complex mixture of compounds, must be subjected to chromatographic techniques to isolate (+)-Larreatricin. mdpi.com A common strategy involves a series of column chromatography steps with stationary phases of varying polarity. mdpi.com

Initial fractionation is often performed using normal-phase chromatography on silica (B1680970) gel or size-exclusion chromatography on resins like Diaion HP-20. mdpi.com This is followed by more refined separation using techniques such as octadecylsilanized (ODS) silica gel column chromatography. mdpi.com

High-Performance Liquid Chromatography (HPLC) is indispensable for the final purification and analysis of (+)-Larreatricin. pnas.orgresearchgate.net Reversed-phase (RP-HPLC) is particularly effective for separating lignans. researchgate.netnih.govidtdna.com Crucially, because (+)-Larreatricin is a chiral molecule, its separation from its mirror image, (-)-Larreatricin, requires specialized chiral chromatography. pnas.orgnih.govwikipedia.orgnih.gov Chiral HPLC, using columns with a chiral stationary phase (CSP) like Chirobiotic V, allows for the resolution of the racemic mixture into its individual (+)- and (-)-enantiomers, which is essential for obtaining research-grade (+)-Larreatricin. pnas.org

Challenges and Innovations in (+)-Larreatricin Isolation for Research Purity

Achieving high purity of (+)-Larreatricin is fraught with challenges, primarily stemming from the chemical complexity of the source material and the stereochemical nature of the molecule itself.

Challenges:

Co-extraction of Related Lignans: The primary challenge is the presence of numerous structurally similar lignans and other polyphenols in Larrea tridentata extracts. mdpi.comnih.gov These compounds often have similar polarities and chromatographic behaviors, making their separation from (+)-Larreatricin difficult.

Enantiomeric Resolution: As a chiral compound, (+)-Larreatricin is naturally present with its enantiomer, (-)-larreatricin. pnas.orgrsc.org Since enantiomers possess identical physical properties (e.g., boiling point, solubility, behavior on standard chromatographic media), their separation, known as chiral resolution, is a significant hurdle. libretexts.org This requires specialized and often costly chiral HPLC columns and methods. pnas.orgwikipedia.org

Sample Loss: Conventional isolation involving multiple chromatographic steps can be time-consuming and lead to significant loss of the target compound due to irreversible adsorption onto the stationary phase. nih.govresearchgate.net

Low Natural Abundance: While L. tridentata is a primary source, the absolute concentration of (+)-Larreatricin relative to the total biomass can be low, requiring the processing of large amounts of plant material to yield small quantities of the pure compound.

Innovations:

Advanced Extraction Techniques: To improve efficiency and reduce the use of harsh organic solvents, modern "green" extraction methods are being explored for lignans. nih.gov These include ultrasound-assisted extraction (UAE), microwave-assisted extraction, and supercritical fluid extraction (SFE), which can offer higher yields, shorter extraction times, and greater selectivity. mdpi.comthermofisher.com

Advanced Chromatographic Methods: Innovations in chromatography provide powerful tools for overcoming separation challenges. High-speed counter-current chromatography (HSCCC) is a support-free liquid-liquid partition method that avoids the problem of irreversible sample adsorption, leading to higher recovery of target compounds. nih.govresearchgate.net Furthermore, the development of more selective and efficient chiral stationary phases for HPLC continues to improve the resolution of enantiomers like (+)-Larreatricin. pnas.orgnih.gov

Elucidation of Biosynthetic Pathways for + Larreatricin

Identification of Precursors and Early Stage Biosynthetic Intermediates

The biosynthetic pathway to lignans (B1203133) in L. tridentata, including (+)-Larreatricin, is proposed to originate from phenylalanine, which is metabolized through the phenylpropanoid pathway. This leads to the formation of allylphenols, which serve as the direct precursors for the lignan (B3055560) skeleton. conicet.gov.ar

Allylphenols, such as chavicol and potentially p-anol, are considered key precursors in the formation of the 8-8' linked lignans found in Larrea tridentata. conicet.gov.arnih.govwikipedia.orgpsu.edu Unlike the more common lignans derived from monolignols (e.g., coniferyl alcohol), the lignans in L. tridentata appear to be derived from allylphenols. pnas.org The coupling of these allylphenols is a critical early step in the pathway. psu.edupnas.org

Radiochemical precursor administration experiments have been instrumental in understanding the biosynthetic route to L. tridentata lignans. Studies involving the administration of labeled precursors have shown their incorporation into various lignans, including (+)-Larreatricin. For instance, administration of [2-14C]-chavicol, [2-14C]-eugenol, [O-methyl-14C]-eugenol, [aryl-3H]-chavicol, and [aryl-3H]-eugenol has been conducted to trace their metabolic fate. While specific incorporation data for (+)-Larreatricin from all these precursors in a single study were not detailed in the search results, such labeling experiments are standard practice to confirm the role of proposed intermediates. One study mentioned that [14C]-E-p-anol was primarily metabolized into various lignans, including to a lesser extent [14C]-larreatricin, indicating its role as a precursor. pnas.org

Enzymatic Transformations and Key Enzyme Characterization in (+)-Larreatricin Formation

The conversion of allylphenols into (+)-Larreatricin and its subsequent modifications involve specific enzymatic activities. A key enzyme in this pathway has been identified and characterized.

An enantio-specific polyphenol oxidase (PPO) has been purified from Larrea tridentata and identified as (+)-Larreatricin hydroxylase (EC 1.14.99.47). pnas.orgwikipedia.orgexpasy.orgqmul.ac.uknih.govwsu.edufrontiersin.orgnih.govnih.govresearchgate.netashs.orgproquest.comfrontiersin.org This enzyme plays a central role in the biosynthesis of L. tridentata lignans. pnas.orgnih.govnih.gov The enzyme was purified approximately 1,700-fold to apparent homogeneity. pnas.orgnih.govwsu.edunih.govresearchgate.net The posttranslationally processed PPO has a molecular mass of approximately 43 kDa. pnas.orgnih.govnih.gov It is a copper-containing enzyme, typical of polyphenol oxidases, and contains conserved copper-binding domains. ashs.orguniprot.orgnih.gov The enzyme is localized or predicted to be localized to plastids. frontiersin.orgashs.orguniprot.org

A notable characteristic of the (+)-Larreatricin hydroxylase is its enantio-specificity. pnas.orgwikipedia.orgnih.govwsu.edufrontiersin.orgnih.govresearchgate.netproquest.comnih.govnih.govsorbonne-nouvelle.fr The enzyme primarily catalyzes the conversion of (+)-Larreatricin into (+)-3'-hydroxylarreatricin. pnas.orgnih.govnih.gov Crucially, the corresponding (–)-enantiomer of Larreatricin did not serve as a substrate for this enzyme. pnas.orgnih.govnih.gov This demonstrates a high degree of stereochemical control at this hydroxylation step. pnas.orgnih.gov

The formation of (+)-Larreatricin involves the coupling of allylphenol precursors. In L. tridentata, the lignans are characterized by 8-8' linkages. psu.edupnas.org Studies suggest that regiochemical control is exerted during the coupling of allylphenols, leading specifically to the formation of 8-8' linked products, in contrast to in vitro reactions with non-specific oxidases that can yield various linkage types (e.g., 8-8', 8-3', 8-O-4'). psu.edu While the precise enzymatic machinery responsible for the initial 8-8' coupling of allylphenols to form the larreatricin skeleton is not as extensively characterized as the downstream hydroxylation step, the observed regioselectivity in L. tridentata lignan accumulation points towards specific enzymatic control over this coupling process. psu.edu This contrasts with the biosynthesis of monolignol-derived lignans, which involves dirigent proteins to guide the stereoselective coupling. pnas.orgfrontiersin.org

Table 1: Key Enzyme Characteristics

| Characteristic | Value/Description | Source(s) |

| Enzyme Name | (+)-Larreatricin hydroxylase | wikipedia.orgexpasy.orgqmul.ac.uk |

| EC Number | 1.14.99.47 | wikipedia.orgexpasy.orgqmul.ac.uk |

| Source Organism | Larrea tridentata (Creosote bush) | pnas.orgwikipedia.orgexpasy.orgqmul.ac.uk |

| Fold Purification | ≈1,700-fold | pnas.orgnih.govwsu.edu |

| Apparent Molecular Mass | ≈43 kDa (posttranslationally processed) | pnas.orgnih.govnih.gov |

| Substrate Preference | (+)-Larreatricin | pnas.orgnih.govnih.gov |

| Reaction Catalyzed | Hydroxylation at the 3' position of (+)-Larreatricin | pnas.orgqmul.ac.uknih.govnih.gov |

| Enantio-specificity | Highly enantio-specific for the (+)-antipode | pnas.orgnih.govnih.gov |

| Enzyme Class | Polyphenol Oxidase (PPO) | pnas.orgwikipedia.orgnih.gov |

| Cofactor | Cu2+ (Binds 2 copper ions per subunit) | uniprot.org |

| Localization | Chloroplastic (predicted) | frontiersin.orgashs.orguniprot.org |

Molecular Biology and Genetic Basis of (+)-Larreatricin Biosynthesis

The biosynthesis of (+)-Larreatricin, a key lignan found in plants like Larrea tridentata (creosote bush), involves specific enzymatic steps catalyzed by proteins encoded by dedicated genes. Understanding the molecular biology and genetic basis of this pathway is crucial for elucidating the complete biosynthetic route and potentially manipulating the production of this compound and its derivatives, such as nordihydroguaiaretic acid (NDGA).

Cloning and Expression of Genes Encoding Biosynthetic Enzymes

Research into the biosynthesis of (+)-Larreatricin has led to the identification and characterization of key enzymes involved in its formation. A central enzyme in the pathway is (+)-Larreatricin hydroxylase, an enantio-specific polyphenol oxidase (PPO) found in Larrea tridentata. pnas.orgnih.gov This enzyme plays a critical role in the conversion of (+)-Larreatricin into (+)-3′-hydroxylarreatricin. pnas.orgnih.gov

The gene encoding this (+)-Larreatricin hydroxylase has been cloned. pnas.orgnih.gov The cloning of such genes is a fundamental step in molecular biology, allowing for the study of the gene sequence, protein structure, and enzymatic function. Expression of the cloned gene, often in heterologous systems like Escherichia coli, enables the production of the recombinant enzyme for detailed biochemical characterization. scispace.comfrontiersin.orgbiorxiv.orgscholaris.ca Studies have shown that the predicted protein sequence of the cloned gene encoding (+)-Larreatricin hydroxylase exhibits high homology to other plant PPO enzymes. frontiersin.org The purified enzyme from L. tridentata has an estimated size of approximately 43 kDa, which is typical for PPOs after posttranslational processing, although the gene encodes a protein of approximately 66 kDa. pnas.orgnih.gov This enzyme demonstrates enantio-specificity, primarily catalyzing the hydroxylation of the (+)-enantiomer of larreatricin, while the (-)-form is not metabolized. pnas.orgnih.gov This enantio-specificity provides insights into the precise physiological roles of PPOs in plant secondary metabolism. pnas.org

While the (+)-Larreatricin hydroxylase gene has been cloned and characterized, further research is needed to fully identify and characterize all enzymes and their corresponding genes involved in the entire (+)-Larreatricin biosynthetic pathway in Larrea tridentata. frontiersin.org

Transcriptomic and Proteomic Analyses Related to (+)-Larreatricin Biosynthesis

Transcriptomic and proteomic analyses are powerful tools used to gain a comprehensive understanding of gene expression and protein profiles within a biological system under specific conditions. These approaches can provide insights into the genes actively transcribed and the proteins translated during the biosynthesis of compounds like (+)-Larreatricin. uesc.brcas.czfrontiersin.org

Transcriptomic studies involve analyzing the complete set of RNA transcripts in a cell or tissue, providing information about which genes are being expressed and at what levels. Proteomic studies, on the other hand, focus on the entire set of proteins, offering insights into protein abundance, modifications, and interactions. cas.czfrontiersin.org

While general transcriptomic and proteomic studies in plants have been used to elucidate various metabolic pathways and responses to environmental factors, specific detailed transcriptomic and proteomic analyses solely focused on the biosynthesis of (+)-Larreatricin in Larrea tridentata are less extensively documented in the provided search results. uesc.brcas.czfrontiersin.org However, the mention of a proteomic and transcriptomic study in the context of (+)-Larreatricin biosynthesis suggests that these approaches are being applied to investigate this pathway. uesc.br Such studies could help identify other genes and enzymes involved in the upstream and downstream steps of (+)-Larreatricin formation, as well as reveal how their expression and abundance are coordinated.

Correlation analysis of gene expression (from transcriptomics) and metabolite accumulation (from metabolomics) has proven useful in the discovery of novel genes involved in the biosynthesis of various plant natural products. frontiersin.org Applying similar integrated "omics" approaches to Larrea tridentata could potentially uncover additional components of the (+)-Larreatricin biosynthetic machinery.

Regulation of (+)-Larreatricin Biosynthesis in Plant Systems

The biosynthesis of plant specialized metabolites, including lignans like (+)-Larreatricin, is a tightly controlled process regulated by a complex network of genetic and environmental factors. frontiersin.orgnih.gov Regulation can occur at multiple levels, including transcriptional, post-transcriptional, translational, and post-translational modifications. frontiersin.org

Transcriptional regulation, mediated by transcription factors (TFs), plays a significant role in controlling the expression of genes encoding biosynthetic enzymes. frontiersin.orgnih.gov These TFs can bind to specific regulatory elements in the promoters of biosynthetic genes, activating or repressing their transcription. mdpi.com While the specific transcription factors regulating (+)-Larreatricin biosynthesis have not been explicitly detailed in the provided search results, studies on other plant secondary metabolites, such as flavonoids, highlight the importance of TF complexes (e.g., MYB-bHLH-WDR) in regulating entire biosynthetic pathways. mdpi.com

Beyond transcriptional control, post-transcriptional mechanisms, such as alternative splicing, can also influence the regulation of biosynthetic pathways. frontiersin.org Environmental factors, including biotic and abiotic stresses, are known to impact the synthesis and accumulation of plant specialized metabolites. nih.gov For instance, stress conditions can trigger changes in gene expression and metabolite profiles, often mediated by phytohormonal pathways. nih.gov

Understanding the regulatory mechanisms governing (+)-Larreatricin biosynthesis is crucial for comprehending how the plant controls the production of this compound in response to developmental cues and environmental stimuli. Further research is needed to identify the specific regulatory elements, transcription factors, and signaling pathways that modulate the expression and activity of the enzymes involved in (+)-Larreatricin formation in Larrea tridentata.

Chemical Synthesis and Derivatization Strategies for + Larreatricin

Total Synthesis Approaches to (+)-Larreatricin

Total synthesis aims to construct the target molecule from readily available starting materials through a series of controlled chemical reactions. For (+)-Larreatricin, this involves building the dibenzyltetrahydrofuran core and establishing the correct relative and absolute stereochemistry.

Stereoselective Synthesis of the (+)-Larreatricin Carbon Skeleton

The carbon skeleton of (+)-Larreatricin features a tetrahydrofuran (B95107) ring substituted with two aryl groups and two methyl groups, with multiple stereocenters. Achieving the correct relative and absolute configuration of these stereocenters is a critical aspect of its synthesis. Stereoselective synthesis involves reactions that favor the formation of one stereoisomer over others. For complex molecules like (+)-Larreatricin, this often requires careful selection of reagents, catalysts, and reaction conditions to control the formation of new stereocenters or to build upon existing chirality. nih.govcsic.es Some synthetic strategies for related lignans (B1203133) involve the coupling of phenolic precursors, where the stereochemistry can be influenced by the coupling method and any subsequent cyclization reactions. rsc.org The unambiguous assignment of the configuration of larreatricin enantiomers has been a subject of research, which is crucial for targeted stereoselective synthesis. nih.govsorbonne-nouvelle.fr

Key Methodologies and Reaction Sequences in (+)-Larreatricin Total Synthesis

Total syntheses of lignans, including approaches relevant to (+)-Larreatricin, often employ key methodologies to construct the core structure and introduce substituents with the desired stereochemistry. Strategies can involve the oxidative coupling of phenolic compounds, cyclization reactions to form the tetrahydrofuran ring, and methods for controlling the configuration of the methyl and aryl substituents. One reported synthesis of larreatricin and its stereoisomers utilized a strategy based on a known protocol for synthesizing related lignans, with modifications to achieve the desired diastereomers. rsc.orgpsu.edu This approach involved steps such as protection of functional groups, Grignard reactions, oxidation, dimerization, reduction, cyclization of mesylated derivatives, and deprotection. rsc.orgpsu.edu The dimerization step, for instance, using LDA and copper(I) trifluoromethanesulfonate, afforded a mixture of racemic and meso diketones, which were then separated. rsc.org Subsequent individual reductions and cyclizations led to the target lignans. rsc.org

Synthetic Challenges and Innovations in (+)-Larreatricin Total Synthesis

The total synthesis of natural products with complex stereochemistry like (+)-Larreatricin presents significant challenges. These include controlling the formation of multiple stereocenters, achieving high yields for each reaction step in a lengthy sequence, and the efficient assembly of the complete carbon framework. merckgroup.comnih.gov Innovations in synthetic methodology are often required to overcome these hurdles. For example, the development of new stereoselective reactions, efficient coupling strategies, and protecting group schemes are crucial. symeres.com The synthesis of larreatricin and its stereoisomers highlighted the need for methods to resolve racemates and determine enantiomeric purity, indicating the challenges in achieving high enantioselectivity in some synthetic routes. rsc.orgpsu.edu Research in total synthesis continues to push the boundaries of chemical reactivity and selectivity to access complex molecular architectures efficiently. scripps.edu

Semi-Synthetic Modification of Naturally Derived (+)-Larreatricin

Semi-synthetic modification involves using a naturally occurring compound as a starting material and performing chemical reactions to alter its structure. This approach can be advantageous when the natural product is available, as it bypasses the need to construct the entire molecule from basic precursors. While detailed information specifically on the semi-synthetic modification of (+)-Larreatricin was not extensively found, semi-synthesis is a common strategy in natural product chemistry to generate derivatives with potentially improved properties or to explore structure-activity relationships. rsc.orgnih.govmdpi.com This could involve modifying the hydroxyl groups on the phenyl rings, altering the tetrahydrofuran ring, or introducing new substituents.

Design and Synthesis of (+)-Larreatricin Analogues and Derivatives

The design and synthesis of analogues and derivatives of (+)-Larreatricin involve creating compounds with similar structural features but with specific modifications. These modifications can be aimed at exploring the relationship between chemical structure and biological activity, improving pharmacokinetic properties, or developing novel compounds with different therapeutic profiles. nih.govbeilstein-journals.org The synthesis of analogues often utilizes some of the methodologies developed for the total synthesis of the parent compound, but with variations in the starting materials or reaction sequences to introduce different substituents or alter the core structure. Research into the biological activities of (+)-Larreatricin or related lignans can guide the design of these analogues.

Molecular and Cellular Biological Activities of + Larreatricin

In Vitro Modulatory Effects of (+)-Larreatricin on Cellular Pathways

In vitro studies have explored the impact of (+)-Larreatricin on a range of cellular pathways, providing insights into its potential mechanisms of action. These investigations often utilize cell culture models to observe the compound's effects on specific enzymes, cellular defense systems, proliferation, inflammation, and microbial or parasitic targets.

(+)-Larreatricin Interactions with Specific Enzymes and Receptors

(+)-Larreatricin is involved in the biosynthetic pathways of other lignans (B1203133) in Larrea tridentata. Specifically, an enantio-specific polyphenol oxidase (PPO) known as (+)-Larreatricin hydroxylase (LtLH) catalyzes the hydroxylation of (+)-Larreatricin to form (+)-3'-hydroxylarreatricin. pnas.orgresearchgate.netfrontiersin.org This indicates a specific enzymatic interaction involving (+)-Larreatricin as a substrate. Polyphenol oxidases are a class of enzymes generally known to catalyze the oxidation of phenols. pnas.orgresearchgate.netnih.govresearchgate.net

While direct interactions of (+)-Larreatricin with a broad range of receptors have not been extensively documented in the provided information, computational studies have explored its potential to modulate protein activity. One such study identified (+)-Larreatricin as a potential inhibitor for the Forkhead box protein M1 (FOXM1), a protein overexpressed in glioblastoma cells that plays a crucial role in cell cycle progression and proliferation. tandfonline.com This suggests a possible interaction with the FOXM1 protein, although this finding is based on computational analysis and requires experimental validation.

Antioxidant Mechanisms of (+)-Larreatricin at the Cellular Level

Lignans from Larrea tridentata, including congeners of (+)-Larreatricin like nordihydroguaiaretic acid (NDGA), are recognized for their potent antioxidant properties. pnas.orgpnas.org Antioxidants function at the cellular level through various mechanisms, including the direct scavenging of reactive oxygen species (ROS) and the modulation of cellular antioxidant enzyme systems. nih.govmdpi.comnih.govwikipedia.org While the specific antioxidant mechanisms of (+)-Larreatricin itself are not detailed in the provided search results, its presence in a plant known for antioxidant lignans suggests this as a potential area of its biological activity. Cellular antioxidant defense systems involve enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX), which work to neutralize harmful ROS. nih.govmdpi.comnih.govwikipedia.org

Modulation of Cellular Proliferation and Apoptosis by (+)-Larreatricin

Research on lignans from Larrea tridentata has indicated effects on cellular proliferation and the induction of apoptosis, particularly in cancer cell lines. For instance, NDGA and its derivatives have demonstrated cytotoxicity to tumor cells and can induce apoptosis. plos.orgresearchgate.net A computational study specifically investigating potential inhibitors for the FOXM1 protein, which is involved in cancer cell proliferation, identified (+)-Larreatricin as a potential candidate. tandfonline.com This suggests that (+)-Larreatricin may play a role in modulating the proliferation and survival of certain cancer cells, potentially through mechanisms involving proteins like FOXM1.

Anti-inflammatory Mechanisms of (+)-Larreatricin Investigated in vitro

Larrea tridentata is known for its anti-inflammatory properties, which are attributed in part to its lignan (B3055560) components. nih.govresearchgate.net In vitro studies on lignan derivatives from other plants, such as Krameria lappacea, have shown anti-inflammatory effects through the inhibition of key mediators like NF-κB, cyclooxygenase enzymes (COX-1 and COX-2), 5-lipoxygenase, and microsomal prostaglandin (B15479496) E2 synthase-1. nih.gov These findings provide a framework for understanding the potential anti-inflammatory mechanisms of (+)-Larreatricin. In vitro investigations into anti-inflammatory compounds often measure their ability to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in stimulated immune cells. mdpi.comfrontiersin.orgnih.govnih.gov

Antimicrobial Activities and Cellular Targets of (+)-Larreatricin

Extracts and isolated lignans from Larrea tridentata have shown in vitro antimicrobial activity against a variety of bacteria, including multidrug-resistant strains. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net While specific data for (+)-Larreatricin is limited in the provided snippets, related lignans like 4-epi-larreatricin have demonstrated activity against bacteria such as Enterobacter cloacae and Mycobacterium tuberculosis. researchgate.netresearchgate.net The mechanisms underlying the antibacterial effects of lignans can involve disrupting the bacterial cell membrane or interfering with essential cellular systems like the ATP-binding cassette (ABC) transport system. mdpi.comresearchgate.netresearchgate.netmdpi.com Phenolic compounds, as a class, can exert antimicrobial effects by interacting with bacterial cell membranes, inhibiting enzymes, and binding to proteins. mdpi.com

Antiparasitic Activities and Proposed Mechanisms of (+)-Larreatricin

Lignans isolated from Larrea tridentata have shown activity against important human protozoan parasites, including Entamoeba histolytica, Giardia lamblia, and Naegleria fowleri. nih.govplos.orgresearchgate.net Studies on NDGA and its derivatives, which are structurally related to (+)-Larreatricin, have demonstrated antiparasitic effects. nih.govplos.org A proposed mechanism for the activity of some L. tridentata compounds against Naegleria fowleri involves the modulation of cysteine protease activity within the parasite's trophozoites. plos.orgresearchgate.net Cysteine proteases are vital enzymes for the survival and virulence of many parasites, making them attractive targets for antiparasitic drug development. nih.govwikipedia.orgplos.org Inhibition of these proteases can disrupt essential parasitic processes. nih.gov

Elucidation of Molecular Mechanisms of Action for (+)-Larreatricin

Understanding the molecular mechanisms by which (+)-Larreatricin exerts its biological effects is crucial for appreciating its potential therapeutic applications. Research in this area aims to identify specific cellular targets, analyze changes in gene and protein expression, and delineate the signal transduction pathways modulated by this compound.

Target Identification and Validation for (+)-Larreatricin Activity

Identifying the specific molecular targets with which (+)-Larreatricin interacts is a fundamental step in understanding its mechanism of action. While comprehensive target identification studies specifically for (+)-Larreatricin appear limited in the immediate search results, related research on other lignans and compounds from Larrea tridentata provides some insights and methodologies.

One study investigating antibacterial compounds from Larrea tridentata, including 3′-demethoxy-6-O-demethylisoguaiacin (a related lignan), indicated that its mechanism of action involved affecting proteins of the ATP-binding cassette (ABC) transport system, leading to bacterial death. mdpi.comnih.gov This suggests that lignans from this plant can interact with specific protein targets within microbial cells.

Another study exploring anti-mycobacterial natural products, including 4-epi-larreatricin (an epimer of (+)-Larreatricin), utilized molecular docking approaches to predict potential targets in Mycobacterium tuberculosis. chemrxiv.orgnih.govnih.govmdpi.com This in silico method screens compounds against known "druggable" mycobacterial targets to identify potential binding interactions and infer modes of action. While this study focused on an epimer and used predictive modeling, it highlights the potential for lignans like (+)-Larreatricin to interact with specific protein targets in pathogens. The study considered targets such as ClpP1P2, DprE1, InhA, KasA, PanK, PknB, and Pks13, which are essential for mycobacterial survival. nih.govmdpi.com

Furthermore, (+)-Larreatricin hydroxylase is an enzyme involved in the biosynthesis of lignans in Larrea tridentata. frontiersin.orgresearchgate.netfrontiersin.org While this is an enzyme that produces larreatricin, rather than a target of it, its identification underscores the enzymatic context in which this compound exists and is metabolized, which can indirectly inform studies on its interactions within biological systems.

Research on the antiparasitic activity of compounds from Larrea tridentata, including (+)-Larreatricin, showed dose-response activity against Entamoeba histolytica, Giardia lamblia, and Naegleria fowleri. plos.org While specific molecular targets for (+)-Larreatricin in these parasites were not explicitly identified in the provided snippets, related compounds like NDGA derivatives were shown to inhibit N. fowleri cysteine protease activity, suggesting that enzymatic inhibition could be a mechanism of action for Larrea tridentata constituents against parasites. plos.org

Gene Expression and Proteomic Profiling in Response to (+)-Larreatricin Exposure

Investigating changes in gene and protein expression levels provides a broader understanding of the cellular response to (+)-Larreatricin exposure. While direct studies on the effects of (+)-Larreatricin on gene and proteomic profiles in specific biological systems are not extensively detailed in the provided search results, related research offers insights into the methodologies and potential areas of impact.

Gene expression profiling is a technique used to understand transcription patterns in cells under different conditions, such as exposure to a compound. nih.gov This involves measuring mRNA levels to identify genes that are upregulated or downregulated. nih.gov In the context of identifying drug targets for multidrug-resistant Mycobacterium tuberculosis, gene expression profiling was used to identify upregulated genes like WhiB6, which was subsequently investigated as a potential drug target. nih.gov While this study focused on identifying targets for anti-tuberculosis compounds, the methodology is applicable to understanding how (+)-Larreatricin might alter gene expression in target cells.

Proteomic profiling, which involves analyzing the entire set of proteins in a cell or tissue, can complement gene expression studies by revealing changes at the protein level. nih.gov Techniques like MALDI-TOF MS can be used for the identification of pathogens through the analysis of their whole cell proteome, and metabolomics can detect metabolites produced by pathogens. nih.gov Although these examples relate to microbial analysis, similar proteomic approaches can be applied to study the effects of (+)-Larreatricin on the protein profiles of mammalian cells or other biological systems.

A study on the mitigation of cadmium toxicity in cacao plants used proteomic profiling of leaves and roots to identify differentially accumulated proteins in response to cadmium and manganese exposure. researchgate.net This demonstrates how proteomic analysis can reveal cellular responses to external factors, a methodology that could be applied to study the effects of (+)-Larreatricin. Proteins involved in oxidoreduction and defense and stress response processes were found to be induced by cadmium and repressed by the combination of cadmium and manganese. researchgate.net

While specific data tables detailing gene expression or proteomic changes directly induced by (+)-Larreatricin were not found, the cited research highlights the relevance of these techniques in understanding the cellular impact of bioactive compounds and provides examples of proteins and pathways that are commonly affected by plant-derived substances and environmental stressors.

Signal Transduction Pathway Modulation by (+)-Larreatricin

Signal transduction pathways are crucial for relaying information within and between cells, and their modulation by bioactive compounds can lead to diverse biological effects. Research on related compounds provides some indications of potential pathways that might be influenced by (+)-Larreatricin.

Flavonoids, another class of phenolic compounds found in plants, have been reported to influence various signaling pathways. For example, the signaling pathway for flavonoid pathway induction through the UVR8 photoreceptor and downstream transcription factors is conserved in plants. frontiersin.org While (+)-Larreatricin is a lignan, not a flavonoid, this illustrates the potential for plant secondary metabolites to interact with and modulate cellular signaling.

A study on a benzofuran (B130515) derivative (structurally related to some lignans) isolated from Krameria lappacea showed that it enhanced endothelial nitric oxide synthase (eNOS) activity in human endothelial cells. sci-hub.senih.gov This effect was mediated by an increase in intracellular calcium levels, leading to the activation of eNOS via a signal transduction pathway involving Ca2+/CaM, CaMKKβ, and AMPK. sci-hub.senih.gov This provides a concrete example of a plant-derived compound modulating a specific signal transduction cascade (calcium signaling, AMPK pathway) to exert a biological effect (increased eNOS activity and NO production). While (+)-Larreatricin's structure is different, this study suggests that modulation of calcium signaling or kinase pathways could be potential mechanisms.

Another study on cytotoxic neolignans (a class of compounds that includes lignans) showed that one compound increased the expression of pro-apoptotic proteins (bax, caspase-3, and caspase-9) and decreased the expression of an anti-apoptotic protein (bcl-2), suggesting the induction of apoptosis through the mitochondrial pathway in cancer cells. rsc.org This indicates that certain neolignans can modulate signaling pathways related to apoptosis.

Structure Activity Relationship Sar Studies of + Larreatricin and Its Analogues

Identification of Key Pharmacophores in (+)-Larreatricin for Biological Activity

The identification of key pharmacophores in (+)-Larreatricin involves pinpointing the specific structural features essential for its biological activity. While direct, detailed pharmacophore models specifically for (+)-Larreatricin are not extensively described in the provided search results, insights can be drawn from SAR studies on related lignans (B1203133) and other phenolic compounds.

Lignans, including (+)-Larreatricin, are characterized by a dimeric phenylpropane structure. Studies on the antibacterial activity of lignans from Larrea tridentata suggest that the substituents and the absolute configuration within the hydrofuran rings play a role in their activity zhanggroup.org. For other classes of compounds, such as chalcones and chromanones, SAR analysis has revealed that features like hydroxyl groups at specific positions and hydrophobic substituents are important pharmacophoric elements for antibacterial activity. By analogy, the phenolic hydroxyl groups and the furan (B31954) ring system in (+)-Larreatricin are likely contributors to its biological interactions. The lignan (B3055560) secondary metabolites from L. tridentata are considered a class of natural products with a pharmacophore that could be optimized through medicinal chemistry.

Impact of Stereochemistry on (+)-Larreatricin Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing the biological activity of many compounds, including lignans. Research indicates that the stereochemistry of lignans significantly affects their inhibitory activity.

Specifically for lignans from Larrea tridentata, the absolute configuration in the hydrofuran rings appears to influence antibacterial activity zhanggroup.org. The stereochemical assignment and enantioselective enzymatic recognition of Larreatricin have been subjects of investigation, highlighting the importance of its specific stereoisomeric form. Studies comparing the activity of different stereoisomers of lignans, such as butane-type lignans, have clarified the relationship between stereochemistry and antimicrobial activity. For instance, while certain stereoisomers of dihydroguaiaretic acid showed both antibacterial and antifungal activity, a meso-stereoisomer exhibited only antifungal activity. The observation that Larreatricin derivatives and stereoisomers can display no antiparasitic activity further underscores the crucial role of precise stereochemical orientation for biological effect.

Substituent Effects on the Biological Activities of (+)-Larreatricin Derivatives

Modifications to the basic structure of (+)-Larreatricin through the introduction or alteration of substituents can profoundly impact its biological activities. While specific detailed studies on a wide range of (+)-Larreatricin derivatives are not extensively covered in the provided snippets, the effects of substituents on related lignans and phenolic compounds offer relevant insights.

For lignans, the presence and position of methoxyl groups can influence antibacterial activity; for example, methoxyl groups at the C-9 and C-9' positions can lead to inactivation against Gram-positive bacteria zhanggroup.org. In related flavonoid structures like chalcones and chromanones, the presence and position of hydroxyl groups, as well as the nature of hydrophobic substituents, are key determinants of antibacterial potency. Studies have shown that introducing a methoxy (B1213986) group at the 3'-position of a compound structurally related to Larreatricin had a negligible effect on its SAR in the context of antiparasitic activity, while differences in methoxy group patterns affected the activity of other lignans. These findings suggest that the biological activity of (+)-Larreatricin derivatives is highly sensitive to the nature and position of substituents on both the aromatic rings and the furan core.

Computational Chemistry and Molecular Modeling in (+)-Larreatricin SAR

Computational chemistry and molecular modeling techniques are valuable tools in SAR studies, providing insights into the interactions between compounds and their biological targets. These methods can help predict binding affinities, identify potential binding sites, and rationalize observed activity profiles.

While direct computational studies specifically focused on the SAR of (+)-Larreatricin (CID 14213223) are not detailed in the provided search results, related studies on other natural products and potential drug candidates demonstrate the application of these techniques in SAR investigations. For example, in silico studies, including molecular docking and molecular dynamics simulations, have been used to evaluate the potential of natural compounds, including a compound identified as 4-Epi-larreatricin (CID 11033399), as inhibitors of Mycobacterium tuberculosis enzymes. Molecular modeling has also been employed in SAR studies of chalcones and other related compounds to understand their interactions with biological targets and guide the design of new analogues. These computational approaches, when applied to (+)-Larreatricin and its derivatives, can provide a deeper understanding of the structural requirements for activity and facilitate the rational design of more potent or selective compounds.

Data Tables

Based on the search results, here is a compilation of reported activities for (+)-Larreatricin and some related lignans:

| Compound | PubChem CID | Activity Against | MIC/EC50 Value | Source |

| (+)-Larreatricin | 14213223 | N. fowleri | EC50 = 36 µM | |

| (+)-Larreatricin | 14213223 | G. lamblia | EC50 = 36 µM | |

| (+)-Larreatricin | 14213223 | E. histolytica | EC50 = 103 µM | |

| 4-epi-larreatricin | 11033399 | Enterobacter cloacae | MIC 12.5 µg/mL | zhanggroup.org |

| 4-epi-larreatricin | 11033399 | M. tuberculosis (sensitive strains) | MIC 50 µg/mL | zhanggroup.org |

| 4-epi-larreatricin | 11033399 | M. tuberculosis (MDR strains) | MIC 25 µg/mL | zhanggroup.org |

| Dihydroguaiaretic acid | 161924 / 476856 | MRSA (Staphylococcus aureus) | MIC 50 µg/mL | zhanggroup.org |

| Dihydroguaiaretic acid | 161924 / 476856 | M. tuberculosis (multidrug-resistant strains) | MIC 12.5–50 µg/mL | zhanggroup.org |

| 3′-Demethoxy-6-O-demethylisoguaiacin | Not available | S. aureus (sensitive and resistant) | MIC 25 µg/mL | zhanggroup.org |

| 3′-Demethoxy-6-O-demethylisoguaiacin | Not available | Enterococcus faecalis | MIC 12.5 µg/mL | zhanggroup.org |

| 3′-Demethoxy-6-O-demethylisoguaiacin | Not available | Escherichia coli | MIC 50 µg/mL | zhanggroup.org |

| 3′-Demethoxy-6-O-demethylisoguaiacin | Not available | Enterobacter cloacae | MIC 12.5 µg/mL | zhanggroup.org |

Advanced Analytical Techniques in + Larreatricin Research

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool in the study of natural products like (+)-Larreatricin, providing accurate mass measurements that allow for the determination of elemental composition and confirmation of molecular formulas. HRMS can be used to deduce the molecular formula of compounds, such as C₁₆H₁₂O₆ for a related compound, based on accurate mass measurements. nih.govplos.org This technique is essential for confirming the structure of isolated (+)-Larreatricin and identifying potential metabolites by analyzing precise mass-to-charge ratios. HRMS, often coupled with techniques like Liquid Chromatography (LC-HRMS), is utilized for the in-depth investigation of polyphenols and their metabolites. annualreviews.org The characterization of synthesized compounds, including those related to larreatricin, commonly involves HRMS analysis. acs.org

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules, including (+)-Larreatricin. rsc.orgnih.govnd.edu Both ¹H and ¹³C NMR spectra provide valuable information about the types of protons and carbons present and their chemical environments. nih.govplos.org Multidimensional NMR techniques, such as COSY, HSQC, HMBC, and NOESY, offer crucial connectivity and spatial proximity information, which is vital for establishing the complete structure and relative stereochemistry of complex molecules. nd.edu For instance, HMBC correlations can reveal connections between aromatic protons and carbons in a furan (B31954) ring, aiding in the assignment of structural fragments. plos.org NOESY experiments can provide insights into the spatial arrangement of atoms, helping to elucidate stereochemical relationships. Analysis of ¹H and ¹³C NMR data, including chemical shifts and coupling constants, allows for the assignment of signals to specific atoms within the (+)-Larreatricin structure, confirming the proposed connectivity and relative stereochemistry. nih.govplos.org

Advanced Chromatographic Methods for (+)-Larreatricin Quantification and Purity Assessment

Chromatographic methods are fundamental for the separation, quantification, and purity assessment of (+)-Larreatricin from complex mixtures, such as plant extracts or synthesis products.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is a specific type of HPLC that utilizes a chiral stationary phase to separate enantiomers. phenomenex.com This technique is critical for determining the enantiomeric purity and enantiomeric excess (ee) of chiral compounds like (+)-Larreatricin. Chiral HPLC has been successfully applied to separate the enantiomers of larreatricin and related lignans (B1203133). psu.edunih.gov Studies have shown that naturally occurring (-)-larreatricin (B1265342) can be present in high enantiomeric excess, as determined by chiral HPLC analysis. psu.edunih.gov The separation is based on differential interactions between the enantiomers and the chiral stationary phase. phenomenex.com

Data from chiral HPLC analysis of naturally occurring and synthetic larreatricin enantiomers:

| Compound | Source | Enantiomeric Excess (ee) |

| (-)-Larreatricin | L. tridentata | 92% |

| (-)-8'-epi-Larreatricin | L. tridentata | 98% |

| 3,3'-didemethoxyverrucosin | L. tridentata | Essentially racemic |

| 3,3'-didemethoxynectandrin B | L. tridentata | Meso-form |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in (+)-Larreatricin Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the detection and identification capabilities of MS. measurlabs.comwikipedia.org This hyphenated technique is widely used for the analysis of pharmaceutical compounds and natural products in complex matrices. wikipedia.orgresearchgate.net LC-MS is suitable for separating and analyzing non-volatile and thermally labile compounds, which is often the case for natural products like lignans. thermofisher.com It allows for the identification and quantification of (+)-Larreatricin within complex extracts and can be used to monitor its presence and purity. LC-MS/MS, a more advanced version, offers increased sensitivity and selectivity, making it valuable for detecting trace amounts of analytes and for metabolite profiling. measurlabs.comwikipedia.org LC-MS has been employed in the analysis of metabolites in biological tissues and the profiling of secondary metabolites in plants. wikipedia.org

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Analysis

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provide information about the interaction of chiral molecules with polarized light, which is directly related to their stereochemistry. biologic.netmgcub.ac.inddugu.ac.inwikipedia.org These methods can differentiate between enantiomers and are used to determine the absolute configuration of chiral centers. biologic.netmgcub.ac.inpg.edu.pl ORD measures the variation of optical rotation with wavelength, while CD measures the differential absorption of left and right circularly polarized light. biologic.netmgcub.ac.inddugu.ac.inwikipedia.org Both CD and ORD spectra can exhibit Cotton effects in the region of electronic absorption bands, which are characteristic of chiral molecules. biologic.netmgcub.ac.inpg.edu.pl While historically less sensitive than techniques like UV/fluorescence detection in HPLC, chiroptical detectors coupled with chromatography can provide enantiomer-specific information. uma.es The chiroptical properties reflect the stereochemical arrangement of atoms in a molecule. pg.edu.pl

Future Perspectives and Emerging Research Directions for + Larreatricin

Exploration of Novel Biosynthetic Pathways and Genetic Engineering for (+)-Larreatricin Production

Understanding and manipulating the biosynthetic pathways of (+)-Larreatricin in its native plant source, Larrea tridentata, represents a significant area for future research. Studies have already identified a key enzyme, (+)-Larreatricin hydroxylase, an enantio-specific polyphenol oxidase (PPO), which plays a central role in the biosynthesis of 8-8' linked lignans (B1203133) in the creosote (B1164894) bush, including the conversion of (+)-Larreatricin into (+)-3'-hydroxylarreatricin. pnas.orgnih.govfrontiersin.orguniprot.orgnih.gov This enzyme exhibits enantio-specificity, primarily acting on the (+)-form of larreatricin. pnas.orgnih.gov

Further exploration of novel biosynthetic pathways could involve identifying other enzymes and genes involved in the upstream and downstream processes leading to (+)-Larreatricin formation. Transcriptome analysis of Larrea tridentata has already provided insights into genes associated with phenylpropanoid metabolic pathways, which are precursors to lignans. nih.gov Identifying and characterizing all the genes and enzymes in the complete pathway could pave the way for genetic engineering strategies.

Genetic engineering approaches could focus on enhancing the production of (+)-Larreatricin in its natural host or transferring the relevant biosynthetic genes into heterologous expression systems, such as bacteria, yeast, or other plants, for more efficient and scalable production. savemyexams.comgeneticeducation.co.inambrook.com This could involve optimizing gene expression, enzyme activity, and metabolic flux towards (+)-Larreatricin synthesis. Research into genetic modification of plants and microbes for producing valuable compounds is an active field. savemyexams.comgeneticeducation.co.inambrook.com

Development of Advanced Synthetic Methodologies for (+)-Larreatricin and Complex Analogues

While total synthesis of larreatricin has been reported, resolving a long-held controversy regarding the configuration of its enantiomers, the development of more advanced and efficient synthetic methodologies remains crucial for producing (+)-Larreatricin and novel complex analogues. nih.gov Future research in this area could focus on developing more concise, stereoselective, and environmentally friendly synthetic routes, aligning with the principles of green chemistry. nih.govacs.org

Advanced synthetic strategies could involve exploring novel catalytic methods, flow chemistry techniques, or biomimetic syntheses that mimic the natural biosynthetic process. The ability to synthesize complex analogues with precise structural modifications is essential for structure-activity relationship studies and the development of potential new drugs or bioactive compounds. Research into the total synthesis of complex natural products and the development of new synthetic methodologies is an ongoing area of chemical research. sioc-journal.cnrsc.orgdeepdyve.com

Integration of Omics Technologies in (+)-Larreatricin Mechanistic Research

The application of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the biological systems related to (+)-Larreatricin. frontiersin.orgrd-connect.eunih.govresearchgate.net Integrating these technologies can offer deep insights into the molecular mechanisms underlying its biosynthesis, its interactions within the plant, and its effects on other organisms. frontiersin.orgnih.govresearchgate.net

Future research could utilize transcriptomics to study gene expression patterns related to (+)-Larreatricin production under different environmental conditions or in different tissues of Larrea tridentata. frontiersin.orgnih.gov Proteomics could be employed to identify and quantify the enzymes involved in its biosynthesis and metabolism. frontiersin.orgnih.gov Metabolomics can provide a global snapshot of the metabolites present, helping to identify precursors, intermediates, and related compounds in the biosynthetic pathway. frontiersin.orgnih.gov

Furthermore, multi-omics approaches, integrating data from multiple omics layers, can provide a more holistic view of the biological processes influenced by or involved in the production of (+)-Larreatricin. researchgate.net This can help in identifying regulatory networks and key molecular players. Omics technologies are increasingly used to understand complex biological interactions and mechanisms. frontiersin.orgrd-connect.eunih.govresearchgate.netbioaster.org

Addressing Research Gaps and Unexplored Biological Activities of (+)-Larreatricin

Despite some studies on the biological activities of Larrea tridentata extracts and some of its components, there may be research gaps regarding the specific activities of (+)-Larreatricin itself. While some lignans from Larrea tridentata, such as nordihydroguaiaretic acid (NDGA) and its congeners, have shown antiviral, anticancer, and antioxidant properties, the full spectrum of (+)-Larreatricin's biological activities may not be completely understood. pnas.orgnih.govfrontiersin.org

Future research should focus on addressing these gaps by conducting targeted studies to evaluate the biological activities of isolated and purified (+)-Larreatricin. This could include investigating potential antimicrobial activities against a wider range of pathogens, exploring its effects on various cell lines to identify potential anticancer properties, or assessing its antioxidant and anti-inflammatory potential. nih.govnih.govresearchgate.netresearchgate.nettandfonline.comresearchgate.netthieme-connect.com Studies have indicated that 4-epi-larreatricin, a related compound, has shown moderate activity against certain bacterial strains. nih.govresearchgate.net

Furthermore, research could explore novel or less-explored biological activities, such as effects on specific molecular targets or pathways, immunomodulatory effects, or potential applications in other fields like agriculture. Identifying the mechanism of action of these molecules in living systems is a crucial future research direction. nih.gov Addressing research gaps and exploring unexplored biological activities are essential steps in determining the full potential of (+)-Larreatricin. tandfonline.comthieme-connect.comtandfonline.com

Q & A

Basic Research Questions

Q. What experimental methods are recommended for the initial identification and characterization of (+)-Larreatricin in natural sources?

- Methodological Answer : Use hyphenated techniques like LC-MS/MS or GC-MS for preliminary identification. For structural confirmation, combine NMR spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC) with X-ray crystallography if crystalline samples are obtainable. Compare spectral data with literature values for related lignans . Purification can be achieved via column chromatography (silica gel or Sephadex LH-20) with solvent gradients optimized for polarity-based separation .

Q. How can researchers design experiments to assess the bioactivity of (+)-Larreatricin in vitro?

- Methodological Answer : Employ cell-based assays (e.g., cytotoxicity, anti-inflammatory, or antioxidant assays) with appropriate controls (positive/negative controls, solvent-only blanks). Use dose-response curves to determine IC₅₀ values. Validate results using orthogonal assays (e.g., ROS detection via DCFH-DA alongside enzyme activity assays) to minimize false positives . Ensure cell lines are authenticated and cultured under standardized conditions to reduce variability .

Q. What analytical strategies are critical for ensuring the purity of (+)-Larreatricin isolates?

- Methodological Answer : Combine HPLC-UV (high-performance liquid chromatography with ultraviolet detection) with chiral columns to resolve enantiomeric impurities. Validate purity (>95%) via peak integration and confirm homogeneity using HRMS (high-resolution mass spectrometry). For trace impurities, employ UPLC-QTOF-MS with isotopic pattern matching .

Q. How should researchers address discrepancies in reported spectroscopic data for (+)-Larreatricin across studies?

- Methodological Answer : Cross-reference solvent systems and instrumentation parameters (e.g., NMR solvent, magnetic field strength) used in conflicting studies. Reproduce experiments under standardized conditions and validate with computational methods (e.g., DFT calculations for NMR chemical shifts). Publish raw data in supplementary materials to enable peer validation .

Q. What are the best practices for synthesizing (+)-Larreatricin derivatives to explore structure-activity relationships (SAR)?

- Methodological Answer : Use regioselective protection/deprotection strategies (e.g., acetyl or benzyl groups) to modify hydroxyl or phenolic moieties. Monitor reactions via TLC or HPLC and isolate intermediates using flash chromatography. Characterize derivatives using tandem MS/MS and circular dichroism (CD) to confirm stereochemical integrity .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in (+)-Larreatricin’s pharmacological mechanisms across in vivo and in vitro models?

- Methodological Answer : Perform pharmacokinetic studies (e.g., bioavailability, metabolite profiling) to identify active species in vivo. Use gene knockout models or RNAi to validate target pathways observed in vitro. Integrate multi-omics data (transcriptomics, proteomics) to map systemic effects .

Q. What computational approaches are effective for predicting (+)-Larreatricin’s interactions with biological targets?

- Methodological Answer : Apply molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of target proteins (e.g., COX-2, NF-κB). Validate predictions via MD simulations (GROMACS, AMBER) to assess binding stability. Cross-correlate with pharmacophore modeling to prioritize high-probability interactions .

Q. How can the stereochemical configuration of (+)-Larreatricin influence its biological activity, and how should this be experimentally validated?

- Methodological Answer : Synthesize enantiomers or epimers via asymmetric catalysis and compare bioactivity using enantioselective assays. Use chiral HPLC to confirm enantiomeric excess (>98%). Correlate CD spectra with crystallographic data to assign absolute configurations .

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of (+)-Larreatricin in complex biological systems?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response data. Use ANOVA with post-hoc tests (Tukey, Bonferroni) for multi-group comparisons. For high-dimensional data (e.g., transcriptomics), employ PCA or machine learning (PLS-DA) to identify significant biomarkers .

Q. How should researchers design studies to investigate (+)-Larreatricin’s role in modulating oxidative stress pathways without confounding interference?

- Methodological Answer : Use ROS-specific fluorescent probes (e.g., DHE for superoxide, H2DCFDA for hydrogen peroxide) in time-course experiments. Combine with inhibitors (e.g., NAC for glutathione depletion) to isolate pathway contributions. Validate findings via Western blotting for antioxidant enzymes (SOD, CAT, GPx) .

Key Methodological Considerations

- Reproducibility : Document experimental protocols in detail, including solvent suppliers, instrument calibration data, and software versions. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

- Data Contradictions : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses and refine research questions when conflicts arise .

- Literature Integration : Use citation management tools (EndNote, Zotero) to track prior studies and avoid redundant experimentation. Prioritize primary literature over reviews for method validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.